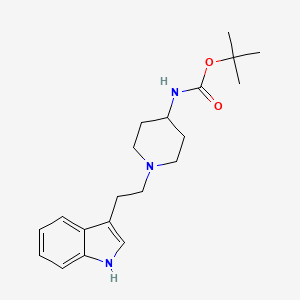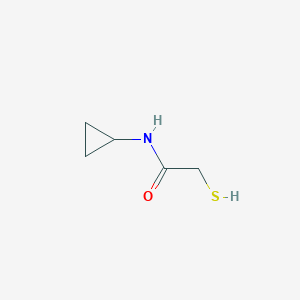
N-cyclopropyl-2-mercaptoacetamide
説明
“N-cyclopropyl-2-mercaptoacetamide” is a chemical compound with the molecular formula C5H9NOS . It is used in various chemical reactions and has been studied for its potential applications in different fields .
Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-2-mercaptoacetamide” consists of a cyclopropyl group attached to a mercaptoacetamide group . The molecular weight of this compound is 131.2 .Chemical Reactions Analysis
“N-cyclopropyl-2-mercaptoacetamide” has been used in the synthesis of new mercaptoacetamide derivatives . These derivatives have been assessed as potential antimicrobial and antimycobacterial agents .科学的研究の応用
1. Neuroprotection and Histone Deacetylase Inhibition
N-cyclopropyl-2-mercaptoacetamide derivatives have been investigated for their role in neuroprotection and as inhibitors of histone deacetylase (HDAC). These compounds have shown potential in treating neurodegenerative diseases, with specific focus on HDAC6 isoform selectivity and potency similar to hydroxamic acid analogues. This research suggests their therapeutic potential in stress-induced neuronal injury models, acting as non-toxic neuroprotective agents (Kalin et al., 2012).
2. Antihypertensive Activity
Research has also identified the antihypertensive activity of certain N-cyclopropyl-2-mercaptoacetamide derivatives. These compounds have demonstrated significant antihypertensive effects, indicating their potential in the development of new treatments for hypertension (Jirkovsky & Noureldin, 1980).
3. Organometallic Chemistry
In organometallic chemistry, N-cyclopropyl-2-mercaptoacetamide derivatives have been used to synthesize various complexes with metals like hafnium and titanium. These compounds contribute to the development of new materials with potential applications in catalysis and material science (Narula & Lukose, 1990; Singh, Sharan, & Kapoor, 1986).
4. Epigenetic Modulation
These compounds are also significant in epigenetic modulation, particularly as HDAC inhibitors. They have been studied for their effects on cancer cell growth, demonstrating better HDAC inhibitory activity than some existing compounds and offering a new avenue for cancer treatment research (Chen et al., 2005).
5. Tubulin Acetylation and T-Regulatory Cell Function
Specific mercaptoacetamides have shown efficacy in increasing tubulin acetylation and enhancing T-regulatory cell suppressive function. This indicates their potential in therapeutic applications for conditions involving T-cell activation and proliferation (Segretti et al., 2015).
将来の方向性
特性
IUPAC Name |
N-cyclopropyl-2-sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c7-5(3-8)6-4-1-2-4/h4,8H,1-3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVRGUPIFGVQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-mercaptoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



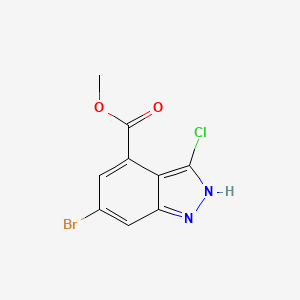
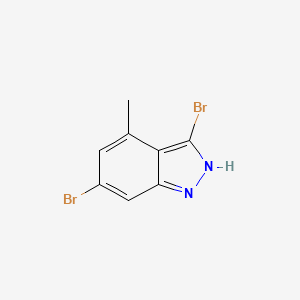


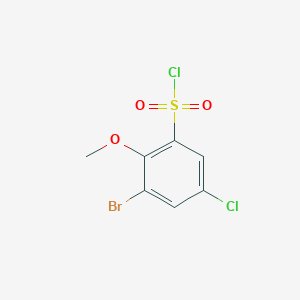
![4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-](/img/structure/B3293974.png)

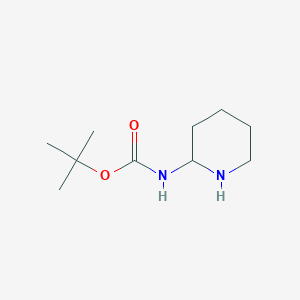
![(4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B3293993.png)
![2,5-dimethoxy-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B3294018.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide](/img/structure/B3294029.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide](/img/structure/B3294036.png)

